molecular formula C16H18BrN3O2 B2977110 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1326847-04-4

4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B2977110
CAS No.: 1326847-04-4
M. Wt: 364.243
InChI Key: PMCYFRIHCFHDFQ-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a synthetic organic compound with the molecular formula C16H18BrN3O2 This compound is characterized by the presence of a bromine atom, a benzamide group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base.

    Cyclohexylation: The 1,2,4-oxadiazole intermediate is then reacted with cyclohexyl bromide under basic conditions to introduce the cyclohexyl group.

    Bromination: The resulting compound is brominated using bromine or a brominating agent to introduce the bromine atom.

    Amidation: Finally, the brominated intermediate is reacted with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: Characterized by the presence of a bromine atom, benzamide group, and 1,2,4-oxadiazole ring.

    N-methylbenzamide: Lacks the bromine atom and 1,2,4-oxadiazole ring, but has a similar benzamide structure.

    2-bromo-N-methylbenzamide: Similar to this compound but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-11-18-15(22-20-11)16(9-3-2-4-10-16)19-14(21)12-5-7-13(17)8-6-12/h5-8H,2-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCYFRIHCFHDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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